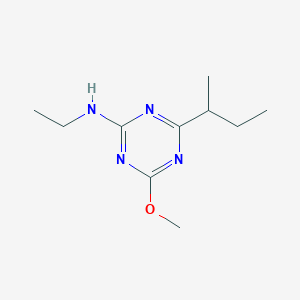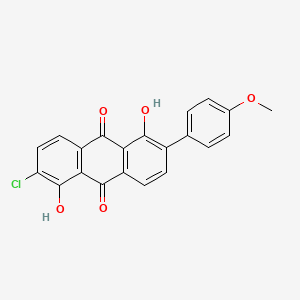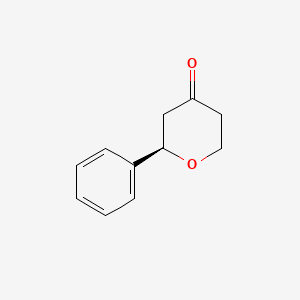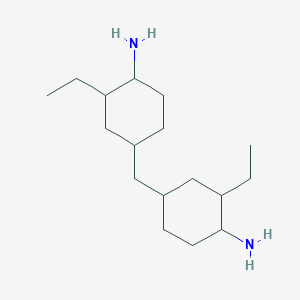
4-(Butan-2-yl)-N-ethyl-6-methoxy-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(sec-Butyl)-N-ethyl-6-methoxy-1,3,5-triazin-2-amine is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of a sec-butyl group, an ethyl group, and a methoxy group attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sec-Butyl)-N-ethyl-6-methoxy-1,3,5-triazin-2-amine typically involves multiple steps. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate by reacting sec-butylamine with ethyl chloroformate, followed by cyclization with methoxyamine to form the triazine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(sec-Butyl)-N-ethyl-6-methoxy-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the replacement of functional groups with new nucleophiles.
Scientific Research Applications
4-(sec-Butyl)-N-ethyl-6-methoxy-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(sec-Butyl)-N-ethyl-6-methoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(sec-Butyl)-N-methyl-6-methoxy-1,3,5-triazin-2-amine
- 4-(sec-Butyl)-N-ethyl-6-ethoxy-1,3,5-triazin-2-amine
- 4-(tert-Butyl)-N-ethyl-6-methoxy-1,3,5-triazin-2-amine
Uniqueness
4-(sec-Butyl)-N-ethyl-6-methoxy-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, differentiating it from other similar compounds.
Properties
CAS No. |
62706-29-0 |
|---|---|
Molecular Formula |
C10H18N4O |
Molecular Weight |
210.28 g/mol |
IUPAC Name |
4-butan-2-yl-N-ethyl-6-methoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H18N4O/c1-5-7(3)8-12-9(11-6-2)14-10(13-8)15-4/h7H,5-6H2,1-4H3,(H,11,12,13,14) |
InChI Key |
AXIAOQABHSRYHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC(=NC(=N1)OC)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13148137.png)



![2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13148182.png)
![3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13148186.png)


![8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B13148193.png)
![Propanamide,N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)-](/img/structure/B13148198.png)

![5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13148208.png)

![(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13148221.png)
